molecular formula C9H5ClO2S B1588672 6-Chloro-1-benzothiophene-2-carboxylic acid CAS No. 26018-73-5

6-Chloro-1-benzothiophene-2-carboxylic acid

Cat. No. B1588672
CAS RN: 26018-73-5
M. Wt: 212.65 g/mol
InChI Key: AVAGKGZNBMZOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-benzothiophene-2-carboxylic acid (6-Cl-BT-2-COOH) is an organic compound belonging to the family of benzothiophene carboxylic acids. It has a wide range of applications in the fields of organic synthesis, drug development and medicinal chemistry. 6-Cl-BT-2-COOH is a versatile building block for the synthesis of various compounds and materials. It is also used in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

Scientific Research Applications

  • Pharmaceutical Sciences

    • Benzofuran compounds, which include benzothiophene compounds, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
    • Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
    • A series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N- … 4.2.1 Anti-bacterial .
  • Organic Synthesis

    • Benzothiophene compounds are used as important raw materials and intermediates in organic synthesis .
    • A wide range of 3-substituted benzothiophenes were synthesized from easily available o -silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
    • The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
  • Agrochemicals

    • Benzothiophene compounds are used as important raw materials and intermediates in agrochemicals .
  • Dyestuff Fields

    • Benzothiophene compounds are used as important raw materials and intermediates in dyestuff fields .
  • Natural Medicines

    • Natural products containing benzofuran rings, which include benzothiophene compounds, are the main source of some drugs and clinical drug candidates .
    • The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
  • Fabrication of Composites Thin Films

    • Thianaphthene-2-carboxylic acid, a type of benzothiophene compound, may be used for the fabrication of carboxylated conducting polymer/CNTs (carbon nanotubes) composites thin films .
  • Anti-Hepatitis C Virus Activity

    • The recently discovered novel macrocyclic benzofuran compound, which includes benzothiophene compounds, has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Synthesis of Multisubstituted Benzothiophenes

    • A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
    • The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

properties

IUPAC Name

6-chloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAGKGZNBMZOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428000
Record name 6-Chloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-benzothiophene-2-carboxylic acid

CAS RN

26018-73-5
Record name 6-Chlorobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26018-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 630 mg (2.78 mmol) of 6-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester in THF (5 ml) were added 6.95 ml of 1N LiOH-solution and the reaction mixture was stirred at RT for 4 h. The pH was then adjusted to 2-3 by addition of 1N HCl and the mixture was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated to yield 579 mg (98%) of 6-chloro-benzo[b]thiophene-2-carboxylic acid as white solid. MS (ISP) 211.0 (M−H)−.
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
6.95 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-1-benzothiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Chloro-1-benzothiophene-2-carboxylic acid
Reactant of Route 4
6-Chloro-1-benzothiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Chloro-1-benzothiophene-2-carboxylic acid
Reactant of Route 6
6-Chloro-1-benzothiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.